Functional Divergence: HDAC Inhibitory Activity of N,N'-Diphenylsuberamide versus Vorinostat (SAHA)
N,N'-Diphenylsuberamide demonstrates dramatically reduced HDAC inhibitory activity compared to the parent drug Vorinostat (SAHA). While Vorinostat is a potent pan-HDAC inhibitor with IC50 values in the low nanomolar range (typically <100 nM), N,N'-Diphenylsuberamide exhibits an IC50 of 4.27 μM (4,270 nM) against HDAC in HeLa cells [1]. This approximately 100-fold reduction in potency is attributed to the replacement of Vorinostat's hydroxamic acid zinc-binding group with a second aniline moiety, which lacks the capacity for high-affinity chelation of the catalytic Zn²⁺ ion in the HDAC active site. This quantitative difference confirms that N,N'-Diphenylsuberamide cannot serve as a functional substitute for Vorinostat in biological studies, but its well-characterized low activity makes it an ideal negative control or process-related impurity standard in HDAC inhibitor development programs.
| Evidence Dimension | HDAC enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,270 nM |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 < 100 nM (class-level potency range for pan-HDAC inhibition) |
| Quantified Difference | ≥ 43-fold reduction in potency (target compound is substantially less active) |
| Conditions | HeLa cell HDAC inhibition assay |
Why This Matters
This quantitative functional divergence validates N,N'-Diphenylsuberamide as a definitive Vorinostat-related impurity reference standard rather than a bioactive analog, critical for regulatory analytical method validation.
- [1] BindingDB. (2020). BDBM50475866: CHEMBL213860: N,N'-Diphenylsuberamide HDAC inhibition IC50 = 4.27E+3 nM. Retrieved from BindingDB. View Source
